molecular formula C18H14Cl2N4 B11205263 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205263
M. Wt: 357.2 g/mol
InChI Key: FJAQRJUALMXVGH-UHFFFAOYSA-N
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Description

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dichloro-phenyl)-5-p-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H14Cl2N4

Molecular Weight

357.2 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14Cl2N4/c1-11-2-4-12(5-3-11)16-9-17(24-18(23-16)21-10-22-24)14-7-6-13(19)8-15(14)20/h2-10,17H,1H3,(H,21,22,23)

InChI Key

FJAQRJUALMXVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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